molecular formula C9H10N4S B3093249 5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine CAS No. 1241674-62-3

5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine

Cat. No. B3093249
CAS RN: 1241674-62-3
M. Wt: 206.27
InChI Key: ODESJYPRWODCFO-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazoles are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . They are known for their wide range of biological activities, including antitumor , antibacterial , antifungal , and antiparasitic properties.


Synthesis Analysis

1,3,4-Thiadiazoles can be synthesized through several methods. One common approach involves the cyclization of thiosemicarbazides . Another method involves the reaction of amines with 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazoles consists of a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis and Characterization : 5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine and related compounds have been synthesized and characterized using various analytical techniques, including IR, NMR, and X-ray crystallography. These studies help in understanding the molecular structure and stability of such compounds (Dani et al., 2013).

  • Crystal Structure Analysis : Detailed analysis of the crystal structure of derivatives like 5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine has been conducted, providing insights into molecular orientation and bonding within the crystal (Chumakov et al., 2011).

Biological Applications

  • Anticancer and Antitubercular Potential : Some derivatives of this compound have shown promising antitumor and antitubercular activities in vitro, suggesting their potential as therapeutic agents (Sekhar et al., 2019).

  • Antimicrobial Activity : Certain derivatives have been found to exhibit antimicrobial properties, offering potential applications in treating bacterial and fungal infections (Sah et al., 2014).

  • Anti-Inflammatory Properties : Studies on specific derivatives have shown notable anti-inflammatory and analgesic activities, indicating their potential in developing new anti-inflammatory drugs (Bhati & Kumar, 2008).

Chemical and Material Science

  • Development of Azo Dye Derivatives : Synthesis and characterization of 5-Phenyl-1,3,4-thiadiazole-2-amine incorporated azo dye derivatives have been conducted, showcasing applications in dye and pigment industry (Kumar et al., 2013).

  • Corrosion Inhibition for Copper : Phenyl-substituted amino thiadiazoles, including derivatives of this compound, have been studied as corrosion inhibitors for copper in acidic environments (Tang et al., 2009).

Safety and Hazards

1,3,4-Thiadiazoles can cause skin and eye irritation, and may cause respiratory irritation if inhaled . They should be handled with appropriate personal protective equipment, and exposure should be avoided .

Future Directions

Research into 1,3,4-thiadiazoles is ongoing, with a focus on developing new compounds with improved biological activities . These compounds are of interest in the pharmaceutical and agrochemical industries due to their wide range of biological activities .

properties

IUPAC Name

5-[amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c10-7(6-4-2-1-3-5-6)8-12-13-9(11)14-8/h1-5,7H,10H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODESJYPRWODCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NN=C(S2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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